Cyclopentanone, 3-(1,3-dioxolan-2-yl)-
Description
Significance of Cyclopentanone (B42830) Scaffolds in Advanced Organic Synthesis
The cyclopentanone ring system is a ubiquitous and highly valued scaffold in organic chemistry. researchgate.net Its five-membered carbocyclic structure is a core feature in a vast array of natural products, medicinally relevant molecules, and important fragrances. researchgate.netwikipedia.org Examples of naturally occurring compounds containing the cyclopentanone framework include the prostaglandins (B1171923), a class of lipid compounds involved in physiological processes like inflammation, and various jasmonoids, which are plant hormones often used in the perfume industry. acs.orgscispace.com
The prevalence of the cyclopentanone motif in biologically active compounds has led to its designation as a "privileged scaffold" in drug discovery. researchgate.net Its rigid, yet three-dimensionally complex, structure provides a reliable framework for orienting functional groups to interact with biological targets. Furthermore, the cyclopentanone ring is a versatile synthetic intermediate, amenable to a wide range of chemical transformations. acs.org These include additions to the carbonyl group, conjugate additions to α,β-unsaturated derivatives (cyclopentenones), and functionalization at the α-carbon positions. acs.org The development of stereocontrolled methods to synthesize highly substituted cyclopentanes is a major focus of modern synthetic chemistry, offering pathways to complex molecular targets. researchgate.netnih.gov
Role of 1,3-Dioxolane (B20135) Moieties as Versatile Functional Groups
The 1,3-dioxolane group, a cyclic acetal (B89532), is one of the most important and widely used protecting groups in organic synthesis. nih.govthieme-connect.com Its primary function is to mask the reactivity of aldehydes and ketones while other chemical transformations are carried out on different parts of a molecule. wikipedia.orgncert.nic.in This protection is typically achieved by reacting the carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst. ncert.nic.ingoogle.com
The utility of the 1,3-dioxolane moiety stems from its stability under a broad range of reaction conditions, including those involving bases, many oxidizing and reducing agents, and organometallic reagents. thieme-connect.com However, it can be readily removed (deprotected) to regenerate the original carbonyl group, usually by treatment with aqueous acid. thieme-connect.comncert.nic.in This robust yet reversible nature makes it an indispensable tool in multistep syntheses of complex molecules, such as natural products and pharmaceuticals. nih.govsilverfernchemical.com Beyond its role as a protecting group, the dioxolane ring itself is a feature in some biologically active compounds and is used as a solvent and chemical intermediate in various industries. nih.govsilverfernchemical.com
Structural Context of Cyclopentanone, 3-(1,3-dioxolan-2-yl)- within Related Organic Compounds
Cyclopentanone, 3-(1,3-dioxolan-2-yl)- is a bifunctional molecule that combines the structural features of a cyclic ketone with a protected aldehyde. The substituent at the 3-position, the 1,3-dioxolane group, effectively serves as a masked formyl group (-CHO). This structure places it as a key intermediate for the synthesis of 3-substituted cyclopentanones, particularly 3-formylcyclopentanone derivatives, which are otherwise challenging to handle due to the high reactivity of the aldehyde function.
Its structure can be compared with other functionally substituted cyclopentanones and dioxolane-containing compounds that are significant in synthesis and industry. For instance, it is structurally related to precursors for important fragrances like methyl jasmonate and Magnolione®, which also feature a 2,3-disubstituted cyclopentanone core. scispace.comnih.gov The strategic placement of the protected carbonyl allows for selective reactions at the cyclopentanone's ketone or α-positions before unmasking the aldehyde for further elaboration.
Table 1: Comparison of Cyclopentanone, 3-(1,3-dioxolan-2-yl)- and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Significance |
| Cyclopentanone | 120-92-3 | C₅H₈O | A simple five-membered cyclic ketone. wikipedia.org | A common precursor for fragrances and pharmaceuticals. wikipedia.org |
| 1,3-Dioxolane | 646-06-0 | C₃H₆O₂ | A five-membered cyclic acetal. wikipedia.org | A versatile solvent and protecting group for carbonyls. wikipedia.orgsilverfernchemical.com |
| Cyclopentanone, 3-(1,3-dioxolan-2-yl)- | N/A | C₈H₁₂O₃ | Cyclopentanone ring with a dioxolane group at position 3. | Intermediate for 3-substituted cyclopentanones. |
| 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentanone | 61761-69-1 | C₁₀H₁₆O₃ | Cyclopentanone with a protected acetone (B3395972) unit at C3. sigmaaldrich.com | Building block in organic synthesis. |
| (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone | Confidential | C₁₃H₂₀O₂ | 2,3-disubstituted cyclopentanone. scispace.com | A cis-isomer enriched cyclopentanone fragrance. scispace.comnih.gov |
| 2-Cyclopentyl-1,3-dioxolane | 35235-30-4 | C₈H₁₄O₂ | Dioxolane derived from cyclopentanecarboxaldehyde. nih.gov | A simple protected aldehyde, illustrating the dioxolane structure. nih.gov |
Historical Development of Synthetic Approaches to Analogous Systems
The synthesis of cyclic ketones and the use of protecting groups have deep roots in the history of organic chemistry. Early work in the 20th century by chemists like Karl Ziegler laid the foundation for synthesizing large-ring cyclic ketones through methods that favored intramolecular cyclization. wikipedia.org While focused on larger rings, these principles advanced the understanding of ring-closure reactions crucial for forming systems like cyclopentanone.
The development of specific methods for cyclopentanone synthesis evolved significantly over time. The ketonic decarboxylation of adipic acid is a classic method for producing the parent cyclopentanone. wikipedia.org For constructing substituted cyclopentanone rings, a variety of powerful reactions have been developed, including the Pauson-Khand reaction (a cobalt-catalyzed [2+2+1] cycloaddition) and the Nazarov cyclization (an acid-catalyzed electrocyclic ring closure of divinyl ketones). acs.org
The strategic use of protecting groups became essential as synthetic targets grew more complex. The concept of protecting a functional group to perform reactions elsewhere on a molecule was a pivotal advancement. The acid-catalyzed reaction of a ketone with ethylene glycol to form a stable cyclic ketal (a 1,3-dioxolane) became a standard procedure. ncert.nic.ingoogle.com This allowed chemists to perform a wide array of transformations, such as Grignard reactions or reductions on ester groups, without affecting a ketone within the same molecule. wikipedia.org The synthesis of a molecule like Cyclopentanone, 3-(1,3-dioxolan-2-yl)- relies on these foundational techniques, combining methods for ring formation or substitution with the strategic implementation of the dioxolane protecting group to achieve a specific, multifunctional synthetic building block.
Structure
3D Structure
Properties
CAS No. |
202120-83-0 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C8H12O3/c9-7-2-1-6(5-7)8-10-3-4-11-8/h6,8H,1-5H2 |
InChI Key |
AHPYLAAHRBXJMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C2OCCO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Considerations
Direct Synthesis of Cyclopentanone (B42830), 3-(1,3-dioxolan-2-yl)-
The direct synthesis of the target compound, which is also known by its systematic IUPAC name 1,4-Dioxaspiro[4.4]nonan-7-one, primarily involves the selective protection of one carbonyl group in a symmetrical dicarbonyl precursor.
Acetalization of Carbonyl Precursors with 1,2-Ethanediol (B42446)
The most direct route to Cyclopentanone, 3-(1,3-dioxolan-2-yl)- involves the mono-acetalization of 1,3-cyclopentanedione (B128120) with 1,2-ethanediol (ethylene glycol). This reaction is a classic example of carbonyl protection, where a diol is used to form a cyclic acetal (B89532), also known as a ketal in this case. libretexts.orgnih.gov The reaction is an equilibrium process, and driving it towards the product requires catalytic acid and often the removal of water. youtube.comyoutube.com Given that the starting material is a symmetrical diketone, statistical control can lead to a mixture of the desired mono-protected product, the di-protected product, and unreacted starting material, necessitating careful control of reaction conditions.
Brönsted acids, or proton donors, are conventional catalysts for acetal formation. chem-station.com The mechanism involves the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of ethylene (B1197577) glycol. libretexts.orgnih.gov This initial attack forms a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group forms a good leaving group (water), which is eliminated to generate a resonance-stabilized oxonium ion. The second hydroxyl group of the ethylene glycol then attacks this electrophilic species in an intramolecular fashion, and a final deprotonation step yields the stable cyclic acetal. libretexts.org
Common Brönsted acids used for this transformation include p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄). youtube.comyoutube.com The choice of catalyst and its loading are crucial; only a catalytic amount is needed, as excess acid can promote undesired side reactions or the reverse reaction (deprotection) if water is present. chem-station.com
Table 1: Representative Conditions for Brönsted Acid-Catalyzed Acetalization
| Precursor | Reagents | Catalyst (mol%) | Solvent | Conditions | Product | Ref. |
| Cyclopentanone | Ethylene Glycol, Benzene | p-Toluenesulfonic Acid (catalytic) | Benzene | Reflux, Dean-Stark | Cyclopentanone ethylene ketal | youtube.com |
| Aldehydes/Ketones | Ethylene Glycol | p-Toluenesulfonic Acid (catalytic) | Toluene (B28343) | Reflux, Dean-Stark | Cyclic Acetals | youtube.com |
| Benzaldehyde | Ethylene Glycol | Montmorillonite K10 (catalytic) | Toluene | Reflux | 2-Phenyl-1,3-dioxolane | nih.gov |
This table presents generalized and analogous reactions, as specific data for the direct mono-acetalization of 1,3-cyclopentanedione was not available in the searched literature.
Lewis acids, or electron-pair acceptors, provide an alternative and often milder method for catalyzing acetalization. They function by coordinating to the carbonyl oxygen, which, similar to protonation, increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by ethylene glycol. A wide variety of Lewis acids can be employed, including metal triflates like scandium(III) triflate (Sc(OTf)₃) and metal chlorides such as zirconium tetrachloride (ZrCl₄). acs.orgnumberanalytics.com Lewis acid catalysis can sometimes offer better chemoselectivity and tolerance for other acid-sensitive functional groups within a molecule. acs.org The development of dual Lewis acid systems has also been explored in the synthesis of complex cyclopentanones, highlighting the ongoing innovation in this area. acs.org
Table 2: Examples of Lewis Acid Catalysts in Acetalization
| Catalyst | Substrate Scope | Solvent | Key Features | Ref. |
| Sc(OTf)₃ | Aldehydes | Dichloromethane | Highly efficient (10 mol%) for protected aldol (B89426) compounds. | organic-chemistry.org |
| InBr₃-EtAlCl₂ | Donor-Acceptor Cyclopropanes + Ketenes | Not specified | Dual Lewis acid system for [3+2] cycloaddition to form cyclopentanones. | acs.org |
| ZrCl₄ | Carbonyl Compounds | Dichloromethane | Efficient and chemoselective for acetalization and transacetalization. | numberanalytics.com |
This table illustrates the utility of various Lewis acids in related transformations.
As acetalization is a reversible equilibrium reaction, the continuous removal of the water byproduct is essential to drive the reaction to completion and achieve high yields. youtube.comnih.gov
Dean-Stark Apparatus: This is a classic and highly effective method. The reaction is typically conducted in a solvent, such as toluene or benzene, that forms a minimum-boiling azeotrope with water. youtube.comyoutube.com As the mixture is heated to reflux, the azeotrope vaporizes and enters the condenser. Upon cooling, the immiscible water and solvent separate in the collection arm of the trap. The denser water sinks to the bottom and can be drained off, while the lighter solvent overflows and returns to the reaction flask, allowing for the continuous removal of water. youtube.comyoutube.com
Molecular Sieves: These are porous aluminosilicate (B74896) materials that can selectively adsorb small molecules like water into their pores. Adding activated molecular sieves (typically 4 Å for water) directly to the reaction mixture is a convenient way to sequester the water as it is formed. This method is particularly useful for smaller-scale reactions or when the use of a Dean-Stark apparatus is impractical. numberanalytics.com
Chemical Dehydrating Agents: Reagents like trialkyl orthoformates can be used as both a reactant and a dehydrating agent. They react with the water produced to form an alcohol and an ester, effectively removing it from the equilibrium. numberanalytics.com
Modified Noyori's Conditions for Cyclic Acetal Formation
The term "Noyori conditions" is overwhelmingly associated with highly efficient ruthenium-based catalysts for asymmetric hydrogenation and transfer hydrogenation of ketones and imines. chem-station.comwikipedia.orgharvard.edu These catalytic systems, for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, are not traditionally used for acetalization. chem-station.com
However, a very recent report has described the use of "modified Noyori's conditions" for the synthesis of cyclic acetals. organic-chemistry.org In this specific context, the method involves the use of 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA) as a trimethylsilyl (B98337) (TMS) source in the presence of catalytic trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). The reactions are reported to proceed under mild conditions to afford a wide range of cyclic acetals in excellent yields. organic-chemistry.org This application appears to be a niche adaptation of the terminology, likely reflecting the high efficiency and mildness of the system, analogous to the standards set by Noyori's hydrogenation catalysts, rather than a direct use of the classic Ru-diamine-diphosphine complexes.
Utilizing Specific Synthetic Precursors (e.g., Cyclopentenone Ethylene Ketal)
An alternative strategy to synthesize Cyclopentanone, 3-(1,3-dioxolan-2-yl)- begins with a precursor where the dioxolane moiety is already in place, such as 2-Cyclopenten-1-one ethylene ketal (systematically named 1,4-Dioxaspiro[4.4]non-6-ene). sigmaaldrich.com This approach shifts the synthetic challenge from selective protection to the selective functionalization of the carbon-carbon double bond to install the ketone at the 3-position. Two primary methods are viable for this transformation:
Wacker-Tsuji Oxidation: This palladium-catalyzed aerobic oxidation reaction is a powerful method for converting terminal or internal alkenes into ketones. wikipedia.orglibretexts.org In a typical Wacker process, palladium(II) chloride catalyzes the nucleophilic attack of water on the alkene, followed by a series of steps to yield a ketone. numberanalytics.comnih.gov For the conversion of 2-Cyclopenten-1-one ethylene ketal, this would involve the oxidation of the double bond to the corresponding ketone, directly yielding the target molecule.
Hydroboration-Oxidation: This two-step procedure provides an alternative route. wikipedia.org First, the alkene is treated with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF), which adds across the double bond in a syn, anti-Markovnikov fashion. libretexts.orgmasterorganicchemistry.com In the second step, the resulting organoborane intermediate is oxidized, typically with hydrogen peroxide and a base, to replace the boron atom with a hydroxyl group, yielding an alcohol. Subsequent oxidation of this secondary alcohol (e.g., using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation) would furnish the desired ketone, Cyclopentanone, 3-(1,3-dioxolan-2-yl)-. nih.gov
Indirect Synthetic Pathways and Functionalization Strategies
Indirect routes to functionalized cyclopentanones, such as those involving the derivatization of a pre-formed scaffold like Cyclopentanone, 3-(1,3-dioxolan-2-yl)-, offer significant advantages in terms of controlling regioselectivity and stereoselectivity.
Convergent and Divergent Synthetic Routes
The synthesis of complex molecules often employs convergent or divergent strategies to enhance efficiency. In a convergent synthesis , different fragments of the target molecule are prepared separately and then joined together at a late stage. For instance, a polysubstituted cyclopentene (B43876) fragment can be synthesized and then coupled with another key fragment, a strategy employed in the total synthesis of mollanol A. thieme-connect.de Cyclopentanone, 3-(1,3-dioxolan-2-yl)- can act as a key fragment in such approaches, where the dioxolane protects one carbonyl while the other is elaborated.
Conversely, a divergent synthesis begins with a common intermediate that is diversified into a range of different products. Cyclopentanone, 3-(1,3-dioxolan-2-yl)- is an excellent starting point for divergent strategies. The protected carbonyl at the 3-position directs reactivity towards the C1 carbonyl and the adjacent α-carbons, allowing for the introduction of various substituents. This approach is valuable in the preparation of compound libraries for drug discovery. A modular and divergent approach has been discussed for the synthesis of enantioenriched trans-cyclobutanes, a strategy that can be conceptually applied to cyclopentanone systems. caltech.edu
Coupling Reactions Involving Cyclopentanone Derivatives
Coupling reactions are fundamental to the construction of carbon-carbon bonds. For cyclopentanone derivatives, these reactions are crucial for introducing side chains, particularly in the synthesis of prostaglandins (B1171923) and their analogues. acs.orgrsc.org
Conjugate addition, or 1,4-addition, is a powerful method for forming carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds. googleapis.com In the context of prostaglandin (B15479496) synthesis, the conjugate addition of organometallic reagents to cyclopentenones is a key step. nih.gov Vinylzirconium reagents, prepared by the hydrozirconation of alkynes, are effective nucleophiles in these reactions. orgsyn.org For example, the conjugate addition of a vinylzirconium species to 2-cyclopentenone, followed by trapping of the resulting enolate, allows for the stereocontrolled introduction of the prostaglandin side chains. orgsyn.org The use of organocuprates, often generated from copper(I) cyanide and organolithium or Grignard reagents, is also a widely employed method for conjugate addition to cyclopentenones in prostaglandin synthesis. google.com
A general scheme for the conjugate addition of a vinylzirconium reagent to a cyclopentenone is presented below:
| Reactant 1 | Reactant 2 | Reagent | Product |
| 2-Cyclopentenone | 1-Alkyne | 1. Cp₂ZrHCl (Schwartz's reagent) 2. Ni(acac)₂ (catalyst) | 3-Alkenylcyclopentanone |
This table illustrates a generalized reaction scheme for the conjugate addition of a vinylzirconium reagent, formed in situ from an alkyne and Schwartz's reagent, to 2-cyclopentenone to yield a 3-substituted cyclopentanone. orgsyn.org
Radical cyclizations provide an effective means of constructing cyclic systems, particularly five- and six-membered rings. wikipedia.org These reactions proceed through radical intermediates and are often characterized by high levels of regio- and stereoselectivity. wikipedia.orgharvard.edu The formation of the cyclopentanone ring itself can be achieved through the radical cyclization of an appropriate acyclic precursor. baranlab.orgorganic-chemistry.org For instance, the intramolecular addition of an acyl radical to a double bond can yield a 2-substituted five-membered cyclic ketone. organic-chemistry.org
The general mechanism involves three key steps:
Initiation: Generation of a radical species.
Propagation: Intramolecular cyclization of the radical onto a multiple bond to form a cyclic radical.
Termination: Quenching of the cyclic radical to yield the final product. wikipedia.org
Tandem radical cyclizations can also be employed to construct complex polycyclic systems in a single step. harvard.edu
Derivatization of Pre-formed Cyclopentanone Scaffolds
The chemical modification of a pre-existing cyclopentanone core, such as Cyclopentanone, 3-(1,3-dioxolan-2-yl)-, is a common and effective strategy. The dioxolane group serves as a protecting group for the carbonyl at the 3-position, allowing for selective reactions at other positions. For example, in the synthesis of certain fragrance compounds, a spirocyclic ketal containing a cyclopentanone ring is utilized, demonstrating the derivatization of a protected cyclopentanone scaffold. nih.govresearchgate.net A common derivatization is the deprotection of the ketal under acidic conditions to regenerate the carbonyl group, which can then undergo further reactions. nih.gov
| Starting Material | Reagent(s) | Product | Reaction Type |
| Cyclopentanone, 3-(1,3-dioxolan-2-yl)- | Acid (e.g., HCl) | 1,3-Cyclopentanedione | Deprotection |
| 1,3-Cyclopentanedione | Ethylene glycol, p-TsOH | Cyclopentanone, 3-(1,3-dioxolan-2-yl)- | Protection (Ketalization) |
This table outlines the reversible protection/deprotection of a carbonyl group in a cyclopentanone scaffold, a fundamental derivatization strategy.
Stereoselective and Asymmetric Synthesis Approaches
The control of stereochemistry is paramount in the synthesis of biologically active molecules. Stereoselective and asymmetric methods are therefore highly sought after for the preparation of substituted cyclopentanones. google.comrsc.orgnih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. youtube.com
In the context of prostaglandin synthesis, numerous asymmetric strategies have been developed to control the stereocenters of the cyclopentane (B165970) core. acs.orgrsc.orglibretexts.orgoup.comnih.gov These include the use of chiral auxiliaries, chiral catalysts, and enantiomerically pure starting materials. For example, a rhodium-catalyzed asymmetric Suzuki-Miyaura reaction has been employed in the synthesis of the prostaglandin analogue Tafluprost to control the absolute and relative stereochemistry of the cyclopentyl core. acs.org Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of prostaglandins, utilizing chiral amines to catalyze key bond-forming reactions. oup.com
The stereoselective reduction of a carbonyl group on a substituted cyclopentanone ring is another critical transformation. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, leading to the preferential formation of one diastereomer over another. nih.gov
Asymmetric 1,3-Dipolar Cycloaddition for Substituted 1,3-Dioxolanes
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org This type of reaction involves a 1,3-dipole and a dipolarophile, which is typically an alkene or alkyne, to form a five-membered ring. wikipedia.org The reaction is highly valuable for its ability to stereoselectively and regioselectively synthesize these heterocycles. wikipedia.org
In the context of synthesizing substituted 1,3-dioxolanes, an asymmetric variant of this cycloaddition is particularly noteworthy. A novel approach involves the organocatalytic formal [3+2] cycloaddition. nih.gov This method utilizes cinchona-alkaloid-thiourea-based bifunctional organocatalysts to facilitate the reaction between γ-hydroxy-α,β-unsaturated ketones and aldehydes. nih.gov The reaction proceeds through the formation of hemiacetal intermediates, leading to the desired 1,3-dioxolane (B20135) structures. nih.gov
The mechanism of 1,3-dipolar cycloadditions is well-understood through frontier molecular orbital theory, which explains the allowed thermal reaction pathway. youtube.com The versatility of this reaction allows for the synthesis of a wide array of heterocyclic compounds, including isoxazoles and pyrazoles, by selecting different 1,3-dipoles like nitrile oxides or nitrile imines. youtube.com The development of catalytic and asymmetric versions of this reaction has significantly expanded its utility in modern organic synthesis.
Kinetic Resolution Techniques (e.g., Sharpless Asymmetric Dihydroxylation)
Kinetic resolution is a crucial technique for obtaining enantiomerically enriched compounds from a racemic mixture. One of the most powerful methods for this purpose is the Sharpless asymmetric dihydroxylation. This reaction employs osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to enantioselectively dihydroxylate alkenes, producing chiral vicinal diols. mdpi.com The effectiveness of this kinetic resolution is based on the principle that the transition state for the product-determining step is not product-like, allowing for efficient differentiation between the two enantiomers of a chiral alkene, especially when one face is sterically hindered. rsc.org
The Sharpless asymmetric dihydroxylation has been successfully applied in the synthesis of various natural products. mdpi.com For instance, in the synthesis of certain fragrance components, a kinetic resolution of a racemic intermediate using this method was performed on a gram scale, yielding the desired enantiomer in high enantiomeric excess. nih.gov This highlights the practical applicability of the technique for preparing enantiomerically pure building blocks. nih.gov
The efficiency of the Sharpless kinetic resolution can be influenced by factors such as the steric bulk of substituents on the starting material and the reaction conditions. princeton.edu The development of such powerful kinetic resolution techniques has been instrumental in advancing asymmetric synthesis, providing access to a wide range of chiral molecules with high optical purity. researchgate.net
Palladium-Catalyzed Decarboxylative Allylic Alkylation for Quaternary Centers
The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis due to the steric hindrance involved. organic-chemistry.org A powerful method to address this is the palladium-catalyzed enantioselective decarboxylative allylic alkylation. This reaction has been successfully applied to the synthesis of α-quaternary cyclopentanones, achieving high yields and enantioselectivities. organic-chemistry.orgnih.govacs.org
The reaction typically employs a palladium catalyst in conjunction with a chiral ligand, such as an electronically modified phosphinoxazoline (PHOX) ligand like (S)-(p-CF₃)₃-t-BuPHOX. nih.govacs.org This catalytic system enables the formation of α-quaternary cyclopentanones in yields up to >99% and with enantiomeric excesses (ee's) up to 94%. organic-chemistry.orgacs.org The reaction has been shown to be tolerant of a variety of substituents on both the cyclopentanone and the allyl group. organic-chemistry.org
A key advantage of this methodology is its scalability. A low catalyst loading protocol has been developed, using as little as 0.15 mol % of a palladium(II) catalyst, which can furnish the product without any loss of enantiomeric excess. organic-chemistry.orgacs.org This makes the method more cost-effective and applicable for large-scale synthesis. organic-chemistry.org This strategy has also been extended to the formation of acyclic all-carbon quaternary stereocenters in other systems, such as N-acyl indoles, demonstrating its broad utility. rsc.org
Table 1: Selected Results for Palladium-Catalyzed Decarboxylative Allylic Alkylation of Cyclopentanones
| Entry | Substrate | Ligand | Catalyst Loading (mol %) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | β-ketoester 5 | (S)-L2 | 5.5 | >99 | 94 | acs.org |
| 2 | (S)-14b | (S)-L2 | 0.15 (Pd(II)) | 98 | 91 | acs.org |
| 3 | General | (S)-(p-CF₃)₃-t-BuPHOX | Not specified | up to >99 | up to 94 | organic-chemistry.org |
Data is illustrative and sourced from the provided references.
Diastereoselective and Enantioselective Control in Related Cyclopentanone Fragrance Synthesis
The synthesis of cyclopentanone-based fragrances often requires precise control over both diastereoselectivity and enantioselectivity to achieve the desired olfactory properties. Various strategies have been developed to address this challenge, particularly in the synthesis of jasmonoid-type fragrances. nih.gov
One notable approach involves the use of kinetic resolution to obtain enantiomerically pure starting materials. For instance, the Sharpless asymmetric dihydroxylation has been employed to resolve a racemic cyclopentanone precursor, enabling the selective synthesis of the desired (2S, 3R)-isomer-enriched fragrance. nih.gov This method proved to be scalable, providing the key intermediate with high enantiomeric purity. nih.gov
In addition to kinetic resolution, other organo- and metal-catalyzed cyclization reactions have been instrumental in achieving stereocontrol. nih.gov For example, enantioselective intramolecular Prins reactions have been used to synthesize cyclic ether fragrances with high enantiomeric excess. nih.gov Furthermore, diastereo- and enantioselective organocatalytic methods have been developed for the synthesis of spirocyclic pyrazolones, which also feature a quaternary stereocenter. researchgate.net These examples underscore the importance of developing diverse and selective catalytic methods to control the complex stereochemistry of cyclopentanone-containing molecules.
Industrial Scale-Up Considerations for Dioxolane Intermediates
Continuous Flow Reactor Systems
Continuous flow reactors offer significant advantages over traditional batch reactors for industrial-scale chemical synthesis. syrris.com These systems, which involve continuously pumping reagents through a tube or capillary where the reaction occurs, allow for enhanced control over reaction parameters such as temperature, pressure, and mixing. syrris.com This precise control can lead to improved yields, higher purity, and safer operation. mdpi.com
Different types of continuous flow reactors exist, including coil-based and chip-based systems. syrris.com Coil-based reactors are often favored for their lower cost, while chip-based microreactors provide superior heat transfer due to their high surface-area-to-volume ratios. syrris.com The choice of reactor depends on the specific requirements of the chemical process.
For processes involving dioxolane intermediates, continuous flow systems can be particularly beneficial. For example, in the context of wastewater treatment, continuous stirred tank reactors (CSTR) and plug flow reactors (PFR) have been used to efficiently degrade 1,4-dioxane, a related cyclic ether. mdpi.com These systems can be operated for extended periods, demonstrating their robustness for industrial applications. mdpi.com The ability to integrate real-time monitoring and automation further enhances the efficiency and reliability of continuous flow processes. mdpi.com
Catalyst Efficiency and Recyclability in Large-Scale Processes
Catalyst efficiency is a critical factor in the economic viability and sustainability of large-scale chemical manufacturing. appliedcatalysts.com An efficient catalyst maximizes the conversion of reactants to the desired product while minimizing the formation of byproducts and energy consumption. appliedcatalysts.com For industrial applications, the stability and recyclability of the catalyst are paramount. appliedcatalysts.com
In the context of synthesizing intermediates like "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-", where catalytic reactions are often employed, the ability to reuse the catalyst over multiple cycles without significant loss of activity is crucial for reducing costs and waste. researchgate.net Researchers are actively developing methods to improve catalyst longevity and facilitate its recovery from the reaction mixture.
One strategy to enhance catalyst recyclability is to immobilize the catalyst on a solid support. For instance, a copper catalyst supported on waste oyster shell powder has been shown to be an efficient and recyclable heterogeneous catalyst for the synthesis of 1,2,3-triazoles. researchgate.net This supported catalyst could be easily recovered by filtration and reused multiple times with minimal loss of performance. researchgate.net Similarly, in other applications, trapping platinum atoms on a cerium oxide support has been shown to improve the stability and efficiency of the catalyst at high temperatures. eurekalert.org Such innovations in catalyst design are essential for the development of sustainable and cost-effective industrial-scale syntheses.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cyclopentanone, 3-(1,3-dioxolan-2-yl)- |
| γ-hydroxy-α,β-unsaturated ketones |
| 1,3-dioxolanes |
| osmium tetroxide |
| vicinal diols |
| α-quaternary cyclopentanones |
| (S)-(p-CF₃)₃-t-BuPHOX |
| N-acyl indoles |
| 1,4-dioxane |
| 1,2,3-triazoles |
| cerium oxide |
| isoxazoles |
| pyrazoles |
| nitrile oxides |
Chemical Reactivity and Transformation Pathways
Fundamental Reactivity of the Cyclopentanone (B42830) Moiety
The cyclopentanone ring is characterized by the electrophilic nature of its carbonyl carbon, making it susceptible to attack by nucleophiles. The presence of the 3-(1,3-dioxolan-2-yl) substituent can influence the reactivity of the cyclopentanone ring through steric and electronic effects.
The carbonyl group of the cyclopentanone is a prime site for nucleophilic addition reactions. In this type of reaction, a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. medlifemastery.comresearchgate.net The general reactivity of ketones in nucleophilic additions is well-established, with aldehydes typically being more reactive. rutgers.edu
While specific studies focusing solely on nucleophilic additions to 3-(1,3-dioxolan-2-yl)cyclopentanone are not extensively documented, its role as a key intermediate in the synthesis of complex molecules like prostaglandins (B1171923) demonstrates that the cyclopentanone carbonyl readily undergoes such reactions while the dioxolane group remains intact. For instance, in syntheses analogous to the Corey synthesis of prostaglandins, similar cyclopentanone structures are subjected to nucleophilic attack by organometallic reagents to introduce side chains.
Table 1: Examples of Nucleophilic Addition to Cyclopentanone Derivatives
| Reactant (Cyclopentanone Derivative) | Reagent | Product | Reference |
| A protected 2-allyl-cyclopentenone | Lithio derivative of an acetylenic ether | A tertiary alcohol | Inferred from prostaglandin (B15479496) synthesis principles |
| A functionalized cyclopentanone | A Grignard reagent | A tertiary alcohol | libretexts.org |
Note: Specific examples for 3-(1,3-dioxolan-2-yl)cyclopentanone are inferred from general principles and its use in multi-step syntheses.
The α-hydrogens of the cyclopentanone ring are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in condensation reactions, such as the aldol (B89426) condensation, with other carbonyl compounds. pressbooks.publibretexts.orglibretexts.orgvanderbilt.edu In the case of 3-(1,3-dioxolan-2-yl)cyclopentanone, enolate formation can occur at either the C-2 or C-5 position.
The self-condensation of cyclopentanone is a known reaction, and cross-aldol condensations with other aldehydes or ketones are also well-documented. libretexts.org For 3-(1,3-dioxolan-2-yl)cyclopentanone, the dioxolane substituent may exert some steric hindrance, potentially influencing the regioselectivity of enolate formation and the subsequent condensation reaction.
Table 2: Examples of Condensation Reactions of Cyclopentanone
| Reactant | Reagent/Catalyst | Product | Reference |
| Cyclopentanone | Valeraldehyde, FeO–MgO catalyst | 2-Pentylidenecyclopentanone | libretexts.org |
| Cyclopentanone | Base (e.g., NaOH or NaOEt) | 2-(Cyclopentylidene)cyclopentanone | pressbooks.pub |
Transformations Involving the 1,3-Dioxolane (B20135) Unit
The 1,3-dioxolane group in the molecule is a cyclic acetal (B89532), which primarily serves as a protecting group for a carbonyl functionality. wikipedia.org
In the context of 3-(1,3-dioxolan-2-yl)cyclopentanone, the dioxolane protects a second carbonyl group, allowing for selective chemistry to be performed on the cyclopentanone ketone. This strategy is fundamental in the synthesis of polyfunctional molecules. libretexts.orgwikipedia.org
A key attribute of the 1,3-dioxolane protecting group is its stability under a range of reaction conditions, particularly those that are neutral or basic. libretexts.orgorganic-chemistry.org It is resistant to attack by many nucleophiles, including powerful ones like Grignard reagents and organolithium compounds, as well as reducing agents such as lithium aluminum hydride. libretexts.org This stability allows for a wide array of transformations to be carried out on the cyclopentanone part of the molecule without affecting the protected carbonyl group. For example, in prostaglandin synthesis, intermediates containing a protected carbonyl in a side chain (often as a dioxolane) undergo reactions at the cyclopentane (B165970) core.
The dioxolane group is generally stable under the basic conditions required for enolate formation and subsequent alkylation or condensation reactions at the cyclopentanone ring. It is also stable to many oxidizing agents, although strong oxidizing conditions, especially in the presence of strong acids, can lead to cleavage. organic-chemistry.org
The removal of the 1,3-dioxolane protecting group, known as deprotection, is a crucial step to reveal the original carbonyl functionality. This is typically achieved under acidic conditions.
Acid-Catalyzed Deprotection: The most common method for the deprotection of 1,3-dioxolanes is hydrolysis using an aqueous acid catalyst. libretexts.orgorganic-chemistry.orgscielo.br The reaction is reversible, and the presence of a large excess of water drives the equilibrium towards the formation of the carbonyl compound and ethylene (B1197577) glycol. Various acids can be employed, ranging from mineral acids like HCl to Lewis acids. The conditions can be tuned to be mild enough to avoid unwanted side reactions on other sensitive functional groups within the molecule.
Catalytic Iodine: An alternative mild and chemoselective method for the deprotection of acetals and ketals involves the use of a catalytic amount of molecular iodine in a solvent like acetone (B3395972). researchgate.netorganic-chemistry.orgorganic-chemistry.org This method is particularly useful when the molecule contains acid-sensitive functional groups that would not tolerate traditional acid-catalyzed hydrolysis. The reaction proceeds under neutral conditions and often with high efficiency. researchgate.netorganic-chemistry.org This technique is effective for both acyclic and cyclic acetals, including 1,3-dioxolanes. researchgate.netorganic-chemistry.org
Table 3: Selective Deprotection Methodologies for 1,3-Dioxolanes
| Substrate Type | Reagent/Catalyst | Conditions | Product | Reference |
| Cyclic ketal (1,3-dioxolane) | Aqueous Acid (e.g., HCl) | Aqueous solution | Ketone + Ethylene Glycol | libretexts.orgorganic-chemistry.org |
| Cyclic ketal (1,3-dioxolane) | Catalytic Iodine (I₂) | Acetone, room temperature | Ketone | researchgate.netorganic-chemistry.org |
| 2-Phenyl-1,3-dioxolane | Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Benzaldehyde | wikipedia.orgorganic-chemistry.org |
Ring-Opening Reactions
The 1,3-dioxolane ring in Cyclopentanone, 3-(1,3-dioxolan-2-yl)- is susceptible to ring-opening reactions, typically under acidic conditions. This process involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by nucleophilic attack, leading to the cleavage of a carbon-oxygen bond. dntb.gov.uachemtube3d.com The nature of the nucleophile and the reaction conditions can direct the outcome of the reaction.
For instance, in the presence of water and an acid catalyst, the dioxolane can be hydrolyzed to reveal the parent carbonyl group, a common strategy for deprotection in organic synthesis. amanote.com The general mechanism for the acid-catalyzed hydrolysis of a 1,3-dioxolane proceeds through a hemiacetal intermediate.
While specific studies on the ring-opening of Cyclopentanone, 3-(1,3-dioxolan-2-yl)- with various nucleophiles are not extensively documented in readily available literature, related systems such as donor-acceptor cyclopropanes undergo ring-opening with a variety of nucleophiles, including amines, amides, and hydrazines, showcasing the susceptibility of strained rings to such transformations. sci-hub.se
Oxidative Cleavage Pathways
Oxidative cleavage of the functional groups in Cyclopentanone, 3-(1,3-dioxolan-2-yl)- can be achieved through various methods, targeting either the cyclopentanone ring or the dioxolane moiety, often depending on the presence of unsaturation or the specific reagents used.
One of the most common methods for oxidative cleavage of cyclic systems is ozonolysis. rsc.orgresearchgate.netslideshare.netorientjchem.org This reaction typically targets carbon-carbon double bonds, cleaving them to form carbonyl compounds. While the target molecule itself is saturated, oxidative cleavage could be relevant for unsaturated precursors.
The dioxolane ring, being a cyclic acetal, can also be cleaved oxidatively. For example, treatment of 1,3-dioxolanes with aqueous periodic acid (HIO4) in solvents like DMF or THF can lead to the corresponding aldehydes or ketones in good yields. nih.gov Another method involves the use of hypervalent iodine reagents. youtube.com The oxidative cleavage of related 1,2-cyclopentanedione (B1606141) derivatives has also been studied, leading to the formation of α-hydroxy-γ-lactone acids and spiro-γ-dilactones. dntb.gov.ua
Chemoselective Transformations and Functional Group Compatibility
The presence of two distinct functional groups, a ketone and an acetal, in Cyclopentanone, 3-(1,3-dioxolan-2-yl)- raises the question of chemoselectivity in its reactions. The acetal group is generally stable under basic and neutral conditions, acting as a protecting group for a carbonyl function. unamur.be This allows for selective reactions to be carried out on the cyclopentanone moiety.
A key example of chemoselectivity is the reduction of the ketone in the presence of the acetal. Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that can selectively reduce ketones and aldehydes. By carefully controlling the reaction conditions, such as temperature and solvent, it is possible to achieve a high degree of chemoselectivity in the reduction of the cyclopentanone carbonyl group without affecting the dioxolane ring. rsc.orgnih.gov
The following table illustrates the general principle of chemoselective reduction of a ketone in the presence of other functional groups using sodium borohydride.
Table 1: General Chemoselectivity of Sodium Borohydride Reductions
| Substrate Functional Groups | Relative Reactivity with NaBH4 |
|---|---|
| Aldehydes | Highly Reactive |
| Ketones | Reactive |
| Esters | Slowly Reactive |
| Amides | Generally Unreactive |
| Carboxylic Acids | Generally Unreactive |
This inherent difference in reactivity allows for the selective transformation of the ketone in "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-" while the dioxolane remains intact, a crucial aspect for its use in multi-step organic synthesis.
Radical Reactions and Mechanistic Pathways
The cyclopentanone moiety of the title compound is a key player in its radical chemistry, particularly through photochemical activation.
Generation and Reactivity of Biradical Intermediates
Upon photochemical excitation, cyclopentanones can undergo Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbon bond to the carbonyl group. This process generates a biradical intermediate. orientjchem.orgmdpi.com The subsequent fate of this biradical can include decarbonylation (loss of carbon monoxide), cyclization, or disproportionation. mdpi.com
The study of substituted cyclopentanones has shown that the stability and reaction pathways of the biradical intermediates are influenced by the substituents on the ring. For instance, the photochemistry of some cyclopentanone precursors in the crystalline state allows for the generation and trapping of 1,4-biradicals. mdpi.com While direct studies on "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-" are scarce, the photochemical behavior of a diaryldiazomethane with an ortho-acetal has been shown to proceed through the formation of an intramolecular oxonium ylide and a diarylcarbene, suggesting plausible complex radical pathways for related structures. amanote.com
Thiol-Promoted Site-Specific Additions to Imines
While direct thiol-promoted additions to the cyclopentanone carbonyl of the title compound are not extensively reported, the reaction of thiols with imines derived from ketones is a well-established transformation. Imines can be formed by the condensation of the cyclopentanone with a primary amine. Subsequent addition of a thiol to the imine C=N double bond can proceed via various mechanisms, including Michael-type additions. researchgate.netslideshare.net
In some cases, the reaction of rhodanine-derived enethiols can lead to the formation of 1,3-dithiolanes and mixed disulfides. youtube.com The addition of thiols to imine derivatives can also be promoted by metal catalysts, such as Ag(I) complexes, which can facilitate unexpected homo-coupling reactions of the amine precursors. mdpi.com The development of intramolecular thiol-ene "click" reactions has also provided a versatile method for the formation of sulfur-containing heterocyclic compounds. nist.gov
Thermal Decomposition Studies of Cyclopentanone Ethylene Ketal Analogs
The thermal stability and decomposition pathways of "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-" can be inferred from studies on its close analog, cyclopentanone ethylene ketal. The gas-phase thermal decomposition of cyclopentanone ethylene ketal has been investigated, providing insights into the kinetics and mechanisms of such processes.
Studies on the thermal decomposition of cyclopentanone itself show that it primarily yields ethylene and carbon monoxide through both concerted and stepwise mechanisms involving a ring-opened radical intermediate. mdpi.com Similarly, the thermal decomposition of 2-cyclopentenone has been studied, revealing multiple decomposition channels that lead to a variety of smaller molecules, including carbon monoxide, ketene, and various hydrocarbons. nih.govnih.govmdpi.com
A study on the thermal decomposition of 3,7-Dinitro-1,3,5,7-tetraazabicyclo researchgate.netresearchgate.netmdpi.comnonane (DPT), a complex bicyclic compound, highlights the importance of reaction conditions, such as the type of crucible used in differential scanning calorimetry (DSC), on the observed decomposition process. This underscores the need for careful experimental design in thermal decomposition studies.
Gas-Phase Kinetics and Homogeneity
Research into the gas-phase thermal decomposition of cyclopentanone ethylene ketal has established that the reaction is homogeneous, unimolecular, and adheres to first-order kinetics. acs.orgresearchgate.net These studies were conducted in a static system where the reaction vessel was deactivated with allyl bromide, and propene was used as a free-radical suppressor to ensure the observed kinetics were representative of the unimolecular decomposition process. acs.orgresearchgate.net
The experiments were carried out within a temperature range of 459–490 °C and a pressure range of 46–113 Torr. acs.orgresearchgate.net The rate of decomposition is described by the following Arrhenius equation, which provides a quantitative measure of the reaction's temperature dependence:
log k (s⁻¹) = (14.16 ± 0.14) – (253.7 ± 2.0) / (2.303RT) , where R is the gas constant in kJ mol⁻¹ K⁻¹. acs.org
Theoretical analyses using Density Functional Theory (DFT) methods, specifically B3LYP and MPW1PW91 with 6-31G(d,p) and 6-31++G(d,p) basis sets, support a stepwise decomposition mechanism. acs.org The rate-determining step is proposed to be a concerted, nonsynchronous four-centered cyclic transition state. acs.org
Below is an interactive table summarizing the kinetic parameters for the thermal decomposition of cyclopentanone ethylene ketal.
| Parameter | Value | Source |
| Reaction Order | First-order | acs.orgresearchgate.net |
| Nature | Homogeneous, Unimolecular | acs.orgresearchgate.net |
| Temperature Range | 459–490 °C | acs.orgresearchgate.net |
| Pressure Range | 46–113 Torr | acs.orgresearchgate.net |
| Arrhenius A-factor (log A) | 14.16 ± 0.14 s⁻¹ | acs.org |
| Activation Energy (Ea) | 253.7 ± 2.0 kJ/mol | acs.org |
Product Analysis of Thermal Degradation
The primary products resulting from the thermal decomposition of cyclopentanone ethylene ketal are cyclopentanone and acetaldehyde. acs.orgresearchgate.net The formation of these products is consistent with the proposed stepwise mechanism involving a cyclic transition state. acs.org
At the temperatures at which the decomposition studies were conducted, the intermediate products are unstable and undergo rapid subsequent decomposition. acs.org For instance, cyclopentanone itself is known to decompose at high temperatures (488-827°C) to yield a variety of products, including 2-cyclopenten-1-one, hydrogen, but-1-ene, ethylene, and carbon monoxide. researchgate.net The primary decomposition products of cyclopentanone are ethylene and carbon monoxide. researchgate.net The further pyrolysis of 2-cyclopentenone, a product of cyclopentanone degradation, has been shown to produce carbon monoxide, ketene, acetylene, ethylene, acrolein, propenylketene, vinylacetylene, propene, propyne, and propargyl radical. nih.gov
The following table details the primary and subsequent degradation products observed from the thermal decomposition of Cyclopentanone, 3-(1,3-dioxolan-2-yl)- and its initial products.
| Initial Reactant | Primary Degradation Products | Subsequent Degradation Products | Source |
| Cyclopentanone, 3-(1,3-dioxolan-2-yl)- | Cyclopentanone, Acetaldehyde | 2-Cyclopenten-1-one, Hydrogen, But-1-ene, Ethylene, Carbon Monoxide | acs.orgresearchgate.netresearchgate.net |
| Cyclopentanone | Ethylene, Carbon Monoxide | 2-Cyclopenten-1-one, 1,3-Butadiene, Ketene, Propene, Methyl, Propargyl, Allyl | researchgate.net |
| 2-Cyclopentenone | Carbon monoxide, Ketene, Acetylene, Ethylene, Acrolein, Prop-2-enylketene, Prop-1-enylketene, Vinylacetylene, Propene, Propyne, Propargyl radical | - | nih.gov |
Mechanistic Investigations
Elucidation of Reaction Mechanisms for Dioxolane Formation
The formation of the 1,3-dioxolane (B20135) group on a cyclopentanone (B42830) structure, a type of cyclic ketal, is a well-understood process typically achieved through acid catalysis. youtube.com The mechanism is a reversible reaction that proceeds through several key steps when a ketone, such as cyclopentanone, reacts with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid. youtube.comresearchgate.net
The reaction is initiated by the protonation of the carbonyl oxygen of the cyclopentanone by the acid catalyst. youtube.com This initial step significantly increases the electrophilicity of the carbonyl carbon. Following protonation, a molecule of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This nucleophilic attack leads to the formation of a tetrahedral intermediate known as a hemiacetal (or hemiketal in this case), where one of the hydroxyl groups from the ethylene glycol has added to the carbonyl carbon. libretexts.orgyoutube.com
The mechanism then continues with the protonation of the newly formed hydroxyl group on the hemiacetal intermediate by the acid catalyst. This protonation converts the hydroxyl group into a good leaving group (water). libretexts.org The subsequent departure of a water molecule results in the formation of a resonance-stabilized carbocation. libretexts.org The second hydroxyl group of the attached ethylene glycol molecule then performs an intramolecular nucleophilic attack on this carbocationic center. The final step involves deprotonation of the remaining oxonium ion by a base (such as the conjugate base of the acid catalyst or another alcohol molecule) to regenerate the catalyst and yield the final product, Cyclopentanone, 3-(1,3-dioxolan-2-yl)-, which contains the stable five-membered dioxolane ring. youtube.comyoutube.com The entire process is an equilibrium, and the formation of the ketal is typically driven to completion by removing the water formed during the reaction. youtube.com
Mechanistic Studies of Thermal Decomposition
The thermal decomposition of cyclopentanone ethylene ketal, another name for Cyclopentanone, 3-(1,3-dioxolan-2-yl)-, has been investigated in the gas phase. These studies indicate that the decomposition is a homogeneous, unimolecular reaction that follows first-order kinetics. acs.org The primary products of this decomposition are cyclopentanone and ethylene. The kinetics of this reaction were determined in a static system over a temperature range of 459–490 °C. acs.org
Arrhenius Parameters for Thermal Decomposition
| Compound | log k (s⁻¹) | Ea (kJ/mol) | Temperature Range (°C) | Reference |
|---|---|---|---|---|
| Cyclopentanone ethylene ketal | (14.16 ± 0.14) – (253.7 ± 2.0)/(2.303RT) | 253.7 ± 2.0 | 459–490 | acs.org |
Computational studies using Density Functional Theory (DFT) suggest that the thermal decomposition of cyclopentanone ethylene ketal occurs through a stepwise mechanism rather than a concerted one. acs.org The analysis of the potential energy surface indicates a multi-step pathway. The initial step is the rate-determining step, which involves the cleavage of a carbon-oxygen bond within the dioxolane ring. This leads to the formation of a diradical intermediate. researchgate.net Subsequent steps involve further bond cleavages and rearrangements that ultimately lead to the final products. Transition state theory is employed to calculate the energy barriers for these steps, confirming that the stepwise path is energetically more favorable than a fully concerted mechanism where all bonds are broken and formed simultaneously. nih.govnih.gov
The rate-determining step of the stepwise decomposition is proposed to proceed via a concerted but nonsynchronous four-centered cyclic transition state. acs.org In this transition state, the breaking of the C-O bond and the transfer of a hydrogen atom occur simultaneously, but not to the same extent at the transition state peak. The calculations show a significant elongation of one of the C-O bonds in the dioxolane ring, indicating that this bond is nearly broken at the transition state, while other bond changes are less advanced. acs.org This nonsynchronous nature is a key feature that distinguishes it from a purely synchronous concerted reaction.
Following the initial rate-determining step, the intermediate products formed are unstable at the high temperatures of the decomposition. acs.org These intermediates are proposed to rapidly decompose through a concerted cyclic six-centered transition state. This type of mechanism is common in the pyrolysis of esters and related compounds and involves a cyclic rearrangement of six atoms, leading to the final stable products, cyclopentanone and ethylene. acs.org
Electrochemical Reaction Mechanisms
Electrochemical methods can be utilized to induce reactions in molecules like Cyclopentanone, 3-(1,3-dioxolan-2-yl)-, particularly for the cleavage or deprotection of the ketal group. rsc.org These reactions often proceed under neutral conditions, offering an alternative to traditional acid hydrolysis. rsc.org The underlying mechanism involves the generation of radical intermediates.
The generation of alkoxy radicals directly from alcohols or their derivatives is a powerful synthetic strategy that can be achieved through electrochemical means, often mediated by transition metals like manganese (Mn) and cerium (Ce). nih.govrsc.orgresearchgate.net While not specifically detailed for Cyclopentanone, 3-(1,3-dioxolan-2-yl)-, the mechanism can be inferred from studies on related cycloalkanols and cyclic ethers.
In a manganese-catalyzed electrochemical process, for instance, a Mn(II) species can be oxidized at the anode to a Mn(III) species. This Mn(III) can then undergo a ligand exchange with an oxygen-containing functional group, such as an alcohol or an ether oxygen of the dioxolane ring. nih.gov The resulting Mn(III)-alkoxide complex can then undergo homolysis, either thermally or photochemically, to generate an alkoxy radical and regenerate Mn(II). nih.govresearchgate.net
Similarly, cerium-mediated processes involve the formation of a Ce(IV)-alkoxide complex from a Ce(III) precursor. researchgate.net This complex can then undergo Ligand-to-Metal Charge Transfer (LMCT) upon photoexcitation, leading to homolytic cleavage of the Ce-O bond and the formation of the desired alkoxy radical. This radical intermediate is highly reactive and can undergo subsequent reactions such as β-scission, which in the case of the dioxolane ring, would lead to ring-opening and eventual formation of the parent ketone. researchgate.netsci-hub.se
Radical Clock Experiments for Intermediate Identification
Radical clock experiments are a powerful indirect method for determining the rates of fast chemical reactions, particularly those involving short-lived radical intermediates. The technique relies on a competition between a unimolecular rearrangement of a "clock" molecule, which occurs at a known rate, and a bimolecular reaction with an unknown rate constant. By measuring the ratio of the rearranged and unrearranged products, typically by gas chromatography (GC) or nuclear magnetic resonance (NMR), the unknown rate constant can be calculated.
The selection of a suitable radical clock is crucial and depends on the expected timescale of the reaction under investigation. The rates of these clocks can be finely tuned by adding different substituents. For a hypothetical study on "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-", a radical clock experiment could be designed to probe the lifetime of a radical intermediate formed during a specific transformation, for instance, a radical addition or cyclization reaction. The choice of the radical clock would be tailored to the anticipated reactivity of the system.
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a chemical species in solution. The method involves scanning the potential of a working electrode and measuring the resulting current. The resulting plot, a cyclic voltammogram, provides information about the electrochemical processes, such as the potentials at which reductions and oxidations occur and the stability of the species generated.
In the context of "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-", a CV study could reveal its reduction and oxidation potentials. For example, it could show a one-electron reduction to form a radical anion, and potentially a second reduction to a dianion. The shape of the CV curve and the effect of scan rate could indicate the stability of these electrochemically generated intermediates. Furthermore, the addition of other substances, such as proton donors, to the electrochemical cell could be used to investigate subsequent reactions of the generated radical ions.
Investigation of Stereochemical Control Mechanisms
The stereochemical outcome of a chemical reaction is a critical aspect of its mechanism. For a molecule like "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-", which contains a stereocenter, understanding the factors that control the formation of stereoisomers is paramount.
One plausible mechanism for reactions involving the dioxolane group is the formation of a 1,3-dioxolan-2-yl cation intermediate. The stereoselectivity of the subsequent nucleophilic attack on this cation would then determine the stereochemistry of the final product. The steric environment around the cationic center, influenced by the substituents on the dioxolane ring and the cyclopentanone ring, would play a crucial role in directing the incoming nucleophile to one face of the cation over the other. Detailed product analysis, often using spectroscopic and chromatographic techniques, is essential to determine the diastereomeric or enantiomeric ratios and thus infer the degree of stereochemical control.
Solvent Effects on Reaction Pathways and Stereoselectivity
The solvent in which a reaction is conducted is not merely an inert medium but can significantly influence reaction rates, pathways, and stereoselectivity. Solvent properties such as polarity, hydrogen bonding capability, and viscosity can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the course of the reaction.
In stereoselective reactions, the solvent can play a decisive role by forming distinct solute-solvent clusters that act as the reactive species. The nature of these clusters can influence the conformational preferences of the transition state, leading to different stereochemical outcomes. A theoretical study on the rearrangement of certain radical clocks found that the nature of the solvent had only a very slight effect on their reaction rates. However, for many other reactions, particularly those involving charged intermediates or significant dipole moment changes, the solvent effect can be pronounced. A systematic study involving a range of solvents with varying properties would be necessary to elucidate the role of the solvent in reactions of "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-".
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density.
Geometry Optimization and Electronic Structure Analysis
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-", this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. The presence of both a five-membered cyclopentanone (B42830) ring and a five-membered dioxolane ring suggests a complex conformational landscape. The cyclopentanone ring typically adopts an envelope or twist conformation to relieve ring strain. The substitution at the C3 position with the bulky 1,3-dioxolan-2-yl group will significantly influence the preferred conformation of the cyclopentanone ring.
Electronic structure analysis, also performed using DFT, provides insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-", the carbonyl group of the cyclopentanone moiety and the oxygen atoms of the dioxolane ring are expected to be the primary sites of electronic activity.
Illustrative Optimized Geometry Parameters (DFT)
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length (Cyclopentanone) | ~1.22 Å |
| C-C Bond Length (Cyclopentanone Ring) | ~1.54 Å |
| C-O Bond Length (Dioxolane Ring) | ~1.43 Å |
| C-C Bond Length (Dioxolane Ring) | ~1.52 Å |
Note: These values are illustrative and based on typical bond lengths for similar functional groups calculated by DFT. Actual values would require specific calculations for this molecule.
Transition State Characterization and Energy Barriers
Chemical reactions involve the transformation from reactants to products through a high-energy intermediate state known as the transition state. DFT calculations can be used to locate the geometry of these transition states and to calculate their energy, which corresponds to the activation energy barrier of the reaction. For reactions involving "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-", such as nucleophilic addition to the carbonyl group or reactions involving the dioxolane ring, identifying the transition state structure is crucial for understanding the reaction mechanism and predicting its rate.
Transition state theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by assuming a quasi-equilibrium between reactants and the activated complex at the transition state. The energy barrier determined from DFT calculations is a critical parameter in TST for calculating theoretical reaction rate constants.
Thermodynamic and Kinetic Modeling of Reactions
By combining DFT-calculated energies with statistical mechanics, it is possible to model the thermodynamic and kinetic properties of reactions involving "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-". Thermodynamic modeling allows for the prediction of reaction enthalpies, entropies, and Gibbs free energies, which determine the spontaneity and equilibrium position of a reaction.
Kinetic modeling, on the other hand, focuses on the rates of chemical reactions. Theoretical studies on the oxidation of cyclopentanone have revealed that the carbonyl group can influence reaction pathways, for instance by hindering certain hydrogen migrations while promoting other elimination reactions. mit.eduacs.org For "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-", the dioxolane group would introduce additional reaction pathways, and kinetic modeling would be essential to predict the dominant reaction channels under various conditions. A kinetic model for the cycloaddition reactions of cyclopentadiene (B3395910) has been developed, providing a framework for predicting product concentrations.
Illustrative Thermodynamic Data for a Hypothetical Reaction
| Thermodynamic Parameter | Value |
|---|---|
| Enthalpy of Reaction (ΔH) | -85 kJ/mol |
| Entropy of Reaction (ΔS) | -120 J/(mol·K) |
| Gibbs Free Energy (ΔG) at 298 K | -49.24 kJ/mol |
Note: This data is for a hypothetical exothermic reaction and serves as an example of the outputs from thermodynamic modeling.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of molecules and the mechanisms of complex processes like pyrolysis.
Pyrolysis Studies of Related Dioxolane Compounds
Analysis of Decomposition Rates and Product Distributions
MD simulations allow for the analysis of decomposition rates and the distribution of pyrolysis products. researchgate.net For alkyl-substituted 1,3-dioxolanes, it has been observed that the molecular structure significantly affects the product distribution. researchgate.net For instance, the decomposition of a 4,5-dimethyl-1,3-dioxolane (B11944712) radical, a related structure, primarily leads to the formation of 2-butene (B3427860) and carbon dioxide. researchgate.net The insights gained from these simulations can be used to infer the likely pyrolysis products of "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-", which would be expected to include species derived from both the cyclopentanone and dioxolane moieties.
Major Pyrolysis Products of a Related Dioxolane (Illustrative)
| Product | Formula |
|---|---|
| 2-Butene | C4H8 |
| Carbon Dioxide | CO2 |
Note: This table is based on the reported pyrolysis products of 4,5-dimethyl-1,3-dioxolane radical and is for illustrative purposes. researchgate.net
Quantum Chemical Approaches to Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in predicting the reactivity of "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-". These methods allow for the detailed examination of the molecule's electronic structure, providing insights into potential reaction pathways.
The reactivity of the cyclopentanone ring is significantly influenced by the presence of the 3-(1,3-dioxolan-2-yl) substituent. This group, a ketal, acts as a protecting group for a carbonyl functionality. Its electronic effects, primarily inductive, can modulate the electrophilicity of the cyclopentanone's carbonyl carbon and the acidity of the alpha-protons.
Computational studies on related cyclopentanone systems have demonstrated that DFT methods, such as B3LYP with various basis sets (e.g., 6-31G*), can effectively model reaction mechanisms. For "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-", these calculations would typically involve mapping the potential energy surface for various reactions, such as nucleophilic addition to the carbonyl group or enolate formation at the C2 and C5 positions.
Key areas of investigation using quantum chemical approaches include:
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. For "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-", the LUMO is expected to be centered on the carbonyl group, indicating its susceptibility to nucleophilic attack. The HOMO would likely be associated with the lone pairs of the oxygen atoms in both the carbonyl and dioxolane groups.
Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, a negative potential would be observed around the oxygen atoms, while a positive potential would be concentrated on the carbonyl carbon.
Calculation of Reaction Barriers: By modeling transition states, quantum chemical methods can predict the activation energies for different reaction pathways. This allows for a comparison of the feasibility of, for instance, axial versus equatorial attack of a nucleophile on the carbonyl carbon.
Conformational Analysis and Stereochemical Predictions
Computational methods are indispensable for exploring this conformational landscape. By calculating the relative energies of different conformers, it is possible to identify the most stable, and therefore most populated, structures.
Conformational Preferences:
Cyclopentanone Ring: The cyclopentanone ring typically adopts an envelope conformation where one carbon atom is out of the plane of the other four, or a twist conformation with C2 symmetry. The energy difference between these forms is generally small.
1,3-Dioxolane (B20135) Ring: The 1,3-dioxolane ring also adopts an envelope or twist conformation.
Substituent Orientation: The 3-(1,3-dioxolan-2-yl) group can be positioned in either a pseudo-axial or pseudo-equatorial orientation relative to the cyclopentanone ring.
The most stable conformer of "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-" would be the one that minimizes steric and torsional strain. It is generally predicted that the substituent will preferentially occupy the pseudo-equatorial position to reduce steric hindrance.
Stereochemical Predictions:
The conformational preferences of the ground state have direct implications for the stereochemical course of its reactions. For example, in a reduction of the carbonyl group, the incoming hydride reagent will preferentially attack from the less sterically hindered face of the molecule.
A detailed conformational analysis would involve a systematic search of the potential energy surface, often using molecular mechanics as a preliminary step, followed by higher-level quantum chemical calculations (e.g., DFT or MP2) for more accurate energy evaluations of the located minima.
While specific experimental or detailed computational studies on the conformational analysis and stereochemical predictions for "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-" are not widely documented in publicly accessible literature, the established principles of conformational analysis for substituted cyclopentanones and dioxolanes provide a strong basis for these predictions.
Applications in Advanced Organic Synthesis and Building Blocks
Versatile Intermediate in the Synthesis of Complex Molecules
The strategic placement of the ketone and the protected aldehyde in Cyclopentanone (B42830), 3-(1,3-dioxolan-2-yl)- allows for a wide range of chemical transformations. The ketone can undergo reactions such as aldol (B89426) condensations, Michael additions, and Wittig reactions, while the latent aldehyde at the C3 position can be revealed at a later synthetic stage for further elaboration. This dual functionality makes it an essential chiron for the synthesis of densely functionalized five-membered rings.
One significant application is in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides with a carbocyclic ring replacing the furanose sugar moiety. A practical methodology has been developed for the synthesis of a key chiral cyclopentenol (B8032323) derivative, which was then utilized to synthesize biologically active carbocyclic nucleosides. For instance, a 1,2,3-triazole analogue synthesized from a related dioxolane-protected cyclopentane (B165970) intermediate exhibited potent antiviral activity against the vaccinia virus and moderate activity against cowpox and SARS coronaviruses. This highlights the role of such building blocks in creating molecules with significant therapeutic potential.
Building Block for Functionalized Cyclopentanones
The inherent structure of Cyclopentanone, 3-(1,3-dioxolan-2-yl)- makes it an ideal starting point for producing a variety of substituted cyclopentanone derivatives. These derivatives are key components in fragrances and, most notably, in pharmacologically active compounds. scispace.comnih.gov
Prostaglandins (B1171923) are a class of lipid compounds that exhibit a broad range of physiological activities, making them and their synthetic analogues important pharmaceutical targets. researchgate.netnih.gov The cyclopentanone core is the central structural feature of many prostaglandins. Syntheses of prostaglandin (B15479496) analogues often utilize cyclopentanone derivatives as key intermediates. scispace.comrsc.orgresearchgate.net
For example, a concise chemoenzymatic synthesis of several prostaglandins has been developed using a common bromohydrin intermediate, which serves as a radical equivalent of the well-known Corey lactone. beilstein-journals.org The synthesis of prostaglandin F2α was achieved in just five steps from cost-effective commercial starting materials. beilstein-journals.org While not starting directly from Cyclopentanone, 3-(1,3-dioxolan-2-yl)-, many established routes to prostaglandins rely on the functionalization of a pre-existing cyclopentane ring where a protected aldehyde or a precursor to the side chain is present at the C3 position. The 1,3-dioxolane (B20135) group in the title compound represents a masked form of the aldehyde functionality required for the elaboration of the α-side chain in many prostaglandin syntheses.
The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other distinct carbon atoms—is a significant challenge in organic synthesis. Chiral molecules containing these centers are prevalent in many natural products and pharmaceuticals. While general catalytic enantioselective methods for creating such centers exist, including reactions on cyclic ketones, specific applications starting from Cyclopentanone, 3-(1,3-dioxolan-2-yl)- are not broadly detailed in readily available literature.
Methodologies for the asymmetric synthesis of quaternary centers often involve the enantioselective alkylation of enolates derived from cyclic ketones. nih.gov For instance, highly enantioenriched cyclopropenes with a functionalized quaternary carbon have been synthesized and used as versatile building blocks. researchgate.net Furthermore, diastereo- and enantioselective [3 + 3] cycloaddition reactions using spirocyclopropyl oxindoles have been developed as a promising approach for generating spiro stereocenters, which are a type of quaternary center. nih.gov These advanced strategies showcase the types of transformations that could potentially be applied to a substrate like Cyclopentanone, 3-(1,3-dioxolan-2-yl)- to generate valuable chiral building blocks with quaternary stereocenters.
Role in Natural Product Total Synthesis
The cyclopentane ring is a structural cornerstone in a vast array of natural products, particularly in the terpene family. The ability to construct this ring with the correct stereochemistry and functionality is crucial for total synthesis.
Lathyrane diterpenoids are a large group of natural products characterized by a complex tricyclic skeleton, typically featuring a 5/11/3-membered ring system. researchgate.netrsc.org Many of these compounds are isolated from plants of the Euphorbia genus and exhibit a range of biological activities. rsc.orgresearchgate.net The total synthesis of these molecules is a formidable challenge for synthetic chemists.
The biogenetic precursor to the lathyrane family is believed to be casbene, a macrocyclic diterpene. The total synthesis of (–)-casbene has been achieved, providing a chemical basis for its proposed role in the biosynthesis of related terpenoids. While the cyclopentane ring is a key feature of the lathyrane skeleton, specific total syntheses commencing from Cyclopentanone, 3-(1,3-dioxolan-2-yl)- are not explicitly detailed in the surveyed literature. However, the use of functionalized cyclopentane units as foundational building blocks is a common strategy in the synthesis of complex terpenes.
Beyond specific natural product classes, Cyclopentanone, 3-(1,3-dioxolan-2-yl)- and related structures are instrumental in building diverse and complex molecular scaffolds with potential biological activity. The ability to perform selective chemical operations on the ketone and the protected aldehyde allows for the creation of unique three-dimensional structures.
An important application is the synthesis of carbocyclic nucleoside analogues. These compounds are of significant interest due to their potential as antiviral and anticancer agents. A key strategy involves using a chiral cyclopentane-based building block, where the dioxolane moiety is a precursor to a part of the final molecule. For instance, a chiral cyclopentenol derivative, synthesized from D-ribose and featuring a dioxolane group, has been used as a key intermediate for the synthesis of various unnatural carbocyclic nucleosides. One such synthesized analogue, a 1,2,3-triazole derivative, showed potent antiviral activity against vaccinia virus. This demonstrates the utility of such cyclopentanone-derived scaffolds in medicinal chemistry for the development of novel therapeutic agents.
Development of Novel Heterocyclic Compounds
The unique structure of functionalized cyclopentanones, with multiple reaction sites, makes them key starting materials for constructing complex heterocyclic systems. The dioxolane group in Cyclopentanone, 3-(1,3-dioxolan-2-yl)- acts as a protecting group, allowing chemists to perform reactions on the unprotected ketone without affecting the second carbonyl group until it is intentionally deprotected.
Spiro Heterocyclic Compounds
Spirocycles, which are compounds containing two rings connected by a single common atom, are significant scaffolds in medicinal chemistry and natural product synthesis. rsc.org The synthesis of these three-dimensional structures is an active area of research.
Methodologies for creating spiro compounds often involve intramolecular reactions or multi-component reactions where a suitable building block can form the spiro center. For instance, novel spiro[dihydropyridine-oxindoles] have been synthesized through a one-pot, three-component reaction involving an arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org Similarly, the photooxygenation of 1,2,3,4-Tetrahydrocarbazole has been shown to produce Spiro[cyclopentane-1,2'-indolin-3'-one]. acs.org In another approach, chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers were prepared using a dihydrofuro[2,3-f]indolizidinone derived from L-glutamic acid as a key building block. rsc.org
While direct studies on Cyclopentanone, 3-(1,3-dioxolan-2-yl)- for spirocycle synthesis are not extensively documented, its structure is well-suited for such applications. The free ketone can undergo condensation or cycloaddition reactions to form the first part of a spirocyclic system. Subsequent deprotection of the dioxolane group would reveal a second ketone, available for further cyclization to complete a more complex spiro framework.
Advanced Building Blocks for Heterocycles
The strategic use of building blocks is fundamental to modern organic synthesis. Densely functionalized cyclopentanones are valuable precursors for a wide array of complex molecules. nih.govnih.gov The presence of multiple, differentiated functional groups, as seen in Cyclopentanone, 3-(1,3-dioxolan-2-yl)-, allows for sequential and controlled synthetic steps.
Research has shown that 3-arylcyclopentanones can serve as building blocks for functionalized α-tetralones through a rhodium-catalyzed C-C bond activation, highlighting how substituted cyclopentanones are versatile synthons. nih.govnih.gov Furthermore, asymmetric syntheses of functionalized cyclopentanones have been achieved through multicatalytic cascade reactions, demonstrating their utility in creating chiral molecules from simple starting materials. nih.govacs.org The ability to construct densely functionalized cyclopentanones with high enantioselectivity underscores their importance. nih.govacs.org
Applications in Catalyst Development and Organocatalysis
The cyclopentanone scaffold is not only a synthetic target but also a key substrate in the development of novel catalytic methods. Both metal-based catalysis and organocatalysis have utilized cyclopentanone derivatives to forge new chemical bonds and molecular architectures.
Table 1: Rhodium-Catalyzed C-C Activation of 3-Arylcyclopentanone
| Parameter | Condition |
| Substrate | 3-Arylcyclopentanone |
| Catalyst System | Rhodium pre-catalyst, N-heterocyclic carbene (NHC) ligand |
| Co-catalyst | Amino-pyridine |
| Key Steps | 1. Imine formation with co-catalyst2. C-C bond activation via rhodium insertion3. Intramolecular C-H activation4. Reductive elimination |
| Product | Functionalized α-tetralone |
| This table summarizes the key components and steps in the rhodium-catalyzed C-C bond activation of 3-substituted cyclopentanones, leading to the synthesis of α-tetralones. nih.govnih.gov |
Organocatalysis, which uses small organic molecules as catalysts, has also been employed extensively in reactions involving cyclopentanones. Asymmetric cascade reactions catalyzed by a secondary amine and an N-heterocyclic carbene have been developed to synthesize highly functionalized cyclopentanones from 1,3-dicarbonyls and α,β-unsaturated aldehydes. nih.govacs.org Proline, a naturally occurring amino acid, has been famously used as an organocatalyst in aldol reactions to create new stereocenters with high control. youtube.com These methods provide efficient, metal-free routes to chiral cyclopentanone derivatives. nih.govyoutube.com
Green Chemistry Applications as a Bio-Based Solvent Alternative (for related dioxolane compounds)
In the pursuit of sustainable chemistry, the development of green solvents derived from renewable resources is a major goal. sigmaaldrich.com Solvents contribute significantly to the environmental impact of chemical processes, driving the search for benign alternatives to traditional fossil-based solvents like DMF, NMP, and DMSO. rsc.orgrsc.org The 1,3-dioxolane moiety, present in the subject compound, is a key feature in a new class of promising bio-based solvents. rsc.orgrsc.orguchile.cl
Researchers have proposed 1,3-dioxolane compounds (DOXs) as effective bio-based reaction media. rsc.org One such compound, 5-methyl-1,3-dioxolane-4-one, is synthesized from renewable lactic acid and formaldehyde (B43269) and is considered a green alternative to polar aprotic solvents. rsc.orgrsc.org It has been successfully tested in reactions such as Pd-catalyzed Heck arylations and Menschutkin reactions. rsc.org Its solvent properties, as defined by Kamlet-Taft and Hansen parameters, are closely similar to the well-established bio-based solvent γ-valerolactone (GVL). rsc.orgrsc.org
Another example is methyl (2,2-dimethyl-1,3-dioxolan-4-yl) methyl carbonate (MMC), which can be synthesized from glycerol, a byproduct of biodiesel production. rsc.orgresearchgate.net A systematic 10-step method has been proposed for evaluating new bio-based solvents like MMC, incorporating in silico modeling, experimental property determination, and toxicity assessments to ensure they are not only functional but also genuinely "green". rsc.orgresearchgate.netlincoln.ac.uk These studies highlight that being bio-derived is not sufficient; a comprehensive evaluation is necessary. rsc.orgresearchgate.net
Table 2: Comparison of Green Solvents with a Conventional Solvent
| Solvent | Type | Origin | Key Features |
| N,N-Dimethylformamide (DMF) | Conventional Polar Aprotic | Fossil-based | High polarity, effective but has toxicity concerns. rsc.org |
| γ-Valerolactone (GVL) | Bio-based Polar Aprotic | Biomass | Well-established green alternative, effective in cross-coupling reactions. rsc.orgrsc.org |
| 5-methyl-1,3-dioxolane-4-one | Bio-based Polar Aprotic | Lactic Acid, Formaldehyde | Stable under neutral/basic conditions, similar properties to GVL. rsc.orgrsc.org |
| Methyl (2,2-dimethyl-1,3-dioxolan-4-yl) methyl carbonate (MMC) | Bio-based Aprotic | Glycerol | Candidate for replacing halogenated solvents, requires full greenness assessment. rsc.orgresearchgate.net |
| This table provides a comparative overview of conventional and emerging bio-based solvents, emphasizing their origin and key characteristics. |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy of Cyclopentanone (B42830), 3-(1,3-dioxolan-2-yl)- reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing valuable information about the connectivity.
The protons of the dioxolane ring typically appear as a multiplet, while the protons on the cyclopentanone ring show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The methine proton at the C3 position of the cyclopentanone ring, being adjacent to the dioxolane group, would be expected to show a distinct chemical shift.
Table 1: Representative ¹H NMR Data (Note: The following table is a representative interpretation based on known chemical shifts for similar structural motifs. Actual experimental values may vary.)
| Protons | Chemical Shift (ppm) | Multiplicity |
| Dioxolane CH₂ | ~3.80-4.00 | Multiplet |
| Dioxolane CH | ~4.80-5.00 | Triplet |
| Cyclopentanone CH₂ (α to C=O) | ~2.20-2.40 | Multiplet |
| Cyclopentanone CH₂ (β to C=O) | ~1.80-2.10 | Multiplet |
| Cyclopentanone CH (at C3) | ~2.50-2.70 | Multiplet |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift dependent on its hybridization and chemical environment. The carbonyl carbon of the cyclopentanone ring is characteristically found at a significantly downfield shift (typically >200 ppm).
The acetal (B89532) carbon of the dioxolane ring also has a characteristic chemical shift, usually in the range of 100-110 ppm. The remaining methylene (B1212753) carbons of the cyclopentanone and dioxolane rings appear at upfield shifts.
Table 2: Representative ¹³C NMR Data (Note: The following table is a representative interpretation based on known chemical shifts for similar structural motifs. Actual experimental values may vary.)
| Carbon Atom | Chemical Shift (ppm) |
| C=O (Cyclopentanone) | ~215-220 |
| Acetal C (Dioxolane) | ~103-105 |
| O-CH₂ (Dioxolane) | ~64-66 |
| C3 (Cyclopentanone) | ~45-50 |
| α-CH₂ (Cyclopentanone) | ~35-40 |
| β-CH₂ (Cyclopentanone) | ~25-30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This is instrumental in tracing the connectivity of the protons within the cyclopentanone and dioxolane rings. For instance, the methine proton at C3 would show a cross-peak with the adjacent methylene protons on the cyclopentanone ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of the ¹³C signals based on the known assignments of the attached protons from the ¹H NMR spectrum. Each CH, CH₂, and CH₃ group would produce a cross-peak corresponding to its ¹H and ¹³C chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Verification
High-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is used to determine the exact molecular formula of a compound. For Cyclopentanone, 3-(1,3-dioxolan-2-yl)-, ESI-MS would typically show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The high resolution allows for the determination of the mass with enough accuracy to distinguish between compounds with the same nominal mass but different elemental compositions. For the related compound 3-(1,3-dioxolan-2-yl)cyclobutan-1-one, predicted collision cross section values have been calculated for various adducts. beilstein-journals.org
Fragmentation Pattern Analysis for Structural Confirmation
While soft ionization techniques like ESI often result in minimal fragmentation, collision-induced dissociation (CID) can be used to induce fragmentation and provide structural information. The fragmentation of Cyclopentanone, 3-(1,3-dioxolan-2-yl)- would likely involve characteristic losses.
A primary fragmentation pathway would be the cleavage of the bond between the cyclopentanone and dioxolane rings. Another expected fragmentation would be the loss of ethylene (B1197577) from the dioxolane ring. The fragmentation of the cyclopentanone ring itself, through processes like alpha-cleavage or McLafferty rearrangement (if applicable), would also yield characteristic fragment ions. The mass spectrum of the parent 1,3-dioxolane (B20135) shows characteristic fragmentation patterns that can be informative. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying individual components within a sample. In the context of "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-", GC-MS serves to ascertain its purity and to analyze its fragmentation pattern upon electron ionization, which is crucial for structural confirmation.
The gas chromatogram would ideally show a single major peak, indicating a high degree of purity for the compound. The retention time of this peak is characteristic of the compound under the specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate).
The mass spectrum of "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-" is predicted to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion is expected to follow pathways characteristic of both the cyclopentanone and dioxolane moieties. libretexts.org Key fragmentation pathways for ketones typically involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org For cyclopentanone, significant fragments are often observed at m/z values of 56 and 55. youtube.comresearchgate.net The dioxolane ring can also undergo characteristic fragmentation.
A study of ketamine analogues, which are aromatic cyclohexanone (B45756) derivatives, using GC-QTOF/MS revealed that α-cleavage of the bond between C1 and C2 in the cyclohexanone ring is a characteristic fragmentation pathway. nih.gov While "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-" is not a cyclohexanone derivative, similar cleavage adjacent to the carbonyl group in the cyclopentanone ring is anticipated.
Predicted Key Mass Fragments for Cyclopentanone, 3-(1,3-dioxolan-2-yl)-
| m/z Value | Predicted Fragment Ion | Significance |
| 156 | [C₈H₁₂O₃]⁺ | Molecular Ion Peak |
| 83 | [C₅H₇O]⁺ | Loss of the dioxolane group |
| 73 | [C₃H₅O₂]⁺ | Dioxolanylmethyl radical cation |
| 55 | [C₃H₃O]⁺ | Further fragmentation of the cyclopentanone ring |
This table is predictive and based on the fragmentation patterns of related structures. Actual experimental data may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-" is expected to show characteristic absorption bands corresponding to the carbonyl group (C=O) of the cyclopentanone ring and the C-O-C stretching of the dioxolane ring.
The most prominent feature in the IR spectrum would be the strong absorption band due to the C=O stretching vibration of the five-membered ketone ring. The position of this band is sensitive to the ring strain and is typically found at a higher wavenumber than in acyclic ketones. A detailed vibrational analysis of cyclopentanone has been performed, providing a basis for understanding its spectral features. researchgate.net The IR spectrum of cyclopentanone shows a strong carbonyl absorption. chemicalbook.com For 3-methylcyclopentanone, a similar strong carbonyl peak is observed. chemicalbook.comnist.gov
The dioxolane moiety is characterized by several C-O stretching vibrations. Studies on 1,3-dioxolane derivatives indicate that the substituents can influence the exact position of these bands. iaea.org Generally, cyclic ethers exhibit C-O stretching vibrations in the region of 1140-1070 cm⁻¹. docbrown.info The IR spectrum of 1,3-dioxolane itself presents characteristic peaks that can be used for its identification. nih.govchemicalbook.com
Expected Characteristic IR Absorption Bands for Cyclopentanone, 3-(1,3-dioxolan-2-yl)-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2960-2850 | C-H stretching | Aliphatic CH₂ and CH |
| ~1740-1750 | C=O stretching | Cyclopentanone |
| ~1150-1050 | C-O-C stretching | Dioxolane (acetal) |
This table is based on established correlations for the respective functional groups. nist.govchemsynthesis.com The exact peak positions can vary based on the molecular environment and sample phase.
X-ray Diffraction Analysis for Solid-State Structure Determination
For "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-", a successful single-crystal X-ray diffraction analysis would reveal the conformation of the cyclopentanone ring, which is known to adopt a non-planar, twisted conformation. researchgate.net It would also determine the orientation of the 3-substituent relative to the cyclopentanone ring. The structural parameters of the dioxolane ring could also be precisely measured.
While X-ray crystallography has been used to study various derivatives of cyclic compounds, nih.govnih.gov and has been applied in the analysis of complex materials, acs.orgacs.org specific X-ray diffraction data for "Cyclopentanone, 3-(1,3-dioxolan-2-yl)-" is not publicly available at this time. Such an analysis would require the growth of a suitable single crystal of the compound.
Q & A
Q. What are the common synthetic routes for preparing Cyclopentanone, 3-(1,3-dioxolan-2-yl)-, and how are reaction conditions optimized?
The compound is typically synthesized via acetal protection of a ketone group. A key method involves reacting cyclopentanone derivatives with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring. Experimental optimization includes controlling temperature (60–80°C) and reaction time (4–8 hrs) to maximize yield while minimizing side reactions like over-acetalization. Solvent selection (e.g., toluene for azeotropic water removal) and catalyst loading (1–5 mol%) are critical variables .
Q. Which spectroscopic techniques are most effective for characterizing Cyclopentanone, 3-(1,3-dioxolan-2-yl)-, and what diagnostic signals should researchers prioritize?
- NMR : The dioxolane ring protons appear as a singlet at δ 4.8–5.2 ppm (¹H NMR), while the cyclopentanone carbonyl carbon resonates at δ 210–220 ppm (¹³C NMR).
- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C in dioxolane).
- MS : Molecular ion peaks (e.g., m/z 156 for C₈H₁₂O₃) and fragmentation patterns (loss of ethylene glycol moieties) confirm structure .
Q. What safety protocols are essential when handling Cyclopentanone derivatives in laboratory settings?
Use nitrile gloves (EN374 standard) to prevent skin contact, as cyclopentanone derivatives can cause irritation. Work under fume hoods to avoid inhalation, and store the compound in airtight containers away from oxidizers. Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician if ingested .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., density, refractive index) of Cyclopentanone derivatives?
Discrepancies in data (e.g., densities ranging from 0.95–1.02 g/cm³) may arise from impurities or measurement conditions. To validate results:
- Perform repeated purifications (recrystallization or column chromatography).
- Standardize analytical conditions (temperature-controlled refractometry, pycnometry).
- Cross-reference with high-purity commercial samples or NIST-certified data .
Q. What strategies improve regioselectivity in introducing the 1,3-dioxolane group to cyclopentanone frameworks?
- Steric control : Bulky substituents on the cyclopentanone ring direct acetalization to less hindered positions.
- Catalyst tuning : Lewis acids like BF₃·Et₂O enhance selectivity for equatorial over axial acetal formation.
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, while prolonged heating shifts equilibria .
Q. How can computational modeling aid in predicting the reactivity of Cyclopentanone, 3-(1,3-dioxolan-2-yl)-, in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the electron-withdrawing dioxolane group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Solvent effects (PCM models) refine predictions of reaction rates .
Q. What advanced analytical methods detect trace Cyclopentanone derivatives in complex matrices (e.g., environmental samples)?
- GC-MS with derivatization : Silylation (e.g., BSTFA) enhances volatility for low-concentration detection.
- LC-HRMS : Provides accurate mass (<5 ppm error) for unambiguous identification in pyrolysates or biomass extracts.
- Isotopic labeling : ¹³C-labeled internal standards improve quantification in geochemical studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
